molecular formula C22H47NO2 B14236641 N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate CAS No. 500372-42-9

N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate

Cat. No.: B14236641
CAS No.: 500372-42-9
M. Wt: 357.6 g/mol
InChI Key: FKZKJMDYFMCEOP-UHFFFAOYSA-M
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Description

N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethyl iodide, followed by anion exchange with acetate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions are less common but can yield secondary amines.

    Substitution: Commonly undergoes nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: N-Ethyl-N,N-dimethylhexadecan-1-aminium N-oxide.

    Reduction: N-Ethylhexadecan-1-amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as a cell membrane disruptor in microbiological studies.

    Medicine: Investigated for its antimicrobial properties against a range of pathogens.

    Industry: Utilized in formulations of disinfectants and detergents.

Mechanism of Action

The compound exerts its effects primarily through the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Benzalkonium chloride: Widely used in disinfectants and antiseptics.

    Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.

Uniqueness

N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong surfactant and antimicrobial activity.

Properties

CAS No.

500372-42-9

Molecular Formula

C22H47NO2

Molecular Weight

357.6 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;acetate

InChI

InChI=1S/C20H44N.C2H4O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2(3)4/h5-20H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FKZKJMDYFMCEOP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(=O)[O-]

Origin of Product

United States

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